molecular formula C18H17I2NO3 B11113579 butyl 4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}benzoate

butyl 4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}benzoate

Cat. No.: B11113579
M. Wt: 549.1 g/mol
InChI Key: QYRYWTFAGNILDE-UHFFFAOYSA-N
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Description

BUTYL 4-{[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO}BENZOATE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a butyl ester group, a hydroxy-diiodophenyl moiety, and an imine linkage, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-{[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO}BENZOATE typically involves a multi-step process. One common method includes the condensation reaction between 4-aminobenzoic acid and 2-hydroxy-3,5-diiodobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then esterified with butanol in the presence of an acid catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-{[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imine linkage can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of azide or thiocyanate derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology

In biological research, BUTYL 4-{[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO}BENZOATE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals .

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or materials with specific properties. Its unique structure can impart desirable characteristics to the final products .

Mechanism of Action

The mechanism of action of BUTYL 4-{[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO}BENZOATE involves its interaction with specific molecular targets. The hydroxy-diiodophenyl moiety can form hydrogen bonds and halogen bonds with biological macromolecules, while the imine linkage can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of two iodine atoms in BUTYL 4-{[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO}BENZOATE imparts unique reactivity and biological activity compared to its analogs. The iodine atoms can participate in halogen bonding, which can enhance the compound’s interaction with biological targets and improve its efficacy in various applications .

Properties

Molecular Formula

C18H17I2NO3

Molecular Weight

549.1 g/mol

IUPAC Name

butyl 4-[(2-hydroxy-3,5-diiodophenyl)methylideneamino]benzoate

InChI

InChI=1S/C18H17I2NO3/c1-2-3-8-24-18(23)12-4-6-15(7-5-12)21-11-13-9-14(19)10-16(20)17(13)22/h4-7,9-11,22H,2-3,8H2,1H3

InChI Key

QYRYWTFAGNILDE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)I)I)O

Origin of Product

United States

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